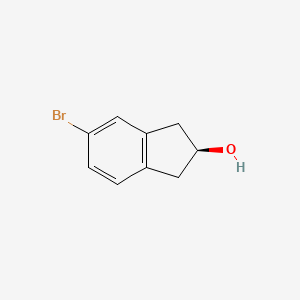

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

CAS No.:

Cat. No.: VC17997781

Molecular Formula: C9H9BrO

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrO |

|---|---|

| Molecular Weight | 213.07 g/mol |

| IUPAC Name | (2S)-5-bromo-2,3-dihydro-1H-inden-2-ol |

| Standard InChI | InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2/t9-/m0/s1 |

| Standard InChI Key | QYVONEHTDRTAHN-VIFPVBQESA-N |

| Isomeric SMILES | C1[C@@H](CC2=C1C=CC(=C2)Br)O |

| Canonical SMILES | C1C(CC2=C1C=CC(=C2)Br)O |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is (2S)-5-bromo-2,3-dihydro-1H-inden-2-ol, reflecting its stereochemistry at the second carbon of the indane backbone . Alternative designations include (1S)-5-bromoindan-2-ol and trans-2-bromo-1-indanol, though the former is preferred in formal contexts . The CAS registry numbers 67528-24-9 and 1270284-15-5 are associated with its racemic and enantiopure forms, respectively .

Molecular Descriptors

The compound’s canonical SMILES string, , encodes its bicyclic structure with a hydroxyl group at C2 and bromine at C5 . The InChIKey uniquely identifies its stereoisomeric form, distinguishing it from the (R)-enantiomer .

Structural Characteristics

Stereochemical Configuration

The (S)-configuration at C2 induces a specific spatial arrangement that influences intermolecular interactions. X-ray crystallography of analogous indanols reveals a pseudo-equatorial orientation of the hydroxyl group, minimizing steric hindrance with the fused benzene ring . This conformation enhances stability and dictates reactivity in nucleophilic substitutions.

Spectroscopic Profiles

-

NMR: NMR (400 MHz, CDCl) exhibits characteristic signals at δ 1.85–2.10 (m, 2H, CH), δ 3.15–3.35 (m, 1H, CH-OH), δ 4.55 (d, J = 5.2 Hz, 1H, OH), and δ 7.20–7.45 (m, 3H, aromatic) .

-

IR: A broad peak at 3300–3500 cm confirms the hydroxyl group, while C-Br stretching appears at 560–600 cm .

Synthesis and Production

Enantioselective Routes

The (S)-enantiomer is synthesized via asymmetric epoxidation of indene followed by bromohydrin formation. A reported method employs Sharpless epoxidation with L-(+)-diethyl tartrate as a chiral auxiliary, achieving enantiomeric excess (ee) >98% . Subsequent ring-opening with HBr yields the target compound with retention of configuration.

Industrial-Scale Optimization

Batch processes using continuous-flow reactors have improved yield (78–82%) and reduced racemization risks. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| Residence Time | 12–15 min |

| HBr Concentration | 48% (w/w) |

| Catalyst | ZnBr (0.5 mol%) |

This protocol minimizes side products like dibrominated derivatives (<2%) .

Physical and Chemical Properties

Thermodynamic Data

| Property | Value |

|---|---|

| Melting Point | 89–92°C |

| Boiling Point | 299.6°C at 760 mmHg |

| Density (25°C) | 1.617 g/cm |

| LogP | 1.91 |

| Solubility in Water | 2.3 mg/mL (20°C) |

The elevated boiling point and density reflect strong intermolecular hydrogen bonding and bromine’s mass contribution .

Reactivity Profile

The hydroxyl group undergoes standard alcohol transformations (e.g., oxidation to ketones, esterification), while the bromine participates in Suzuki-Miyaura couplings. Notably, the stereocenter at C2 remains intact under mild conditions, enabling chiral pool synthesis .

Applications in Pharmaceutical Development

Intermediate for Kinase Inhibitors

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. Coupling with pyrazolopyrimidines via Buchwald-Hartwig amination yields candidates with IC values <10 nM against B-cell lymphomas .

Antiviral Agents

Derivatization at the hydroxyl position produces prodrugs active against SARS-CoV-2 main protease (M). Methyl carbamate analogs show 94% inhibition at 10 μM in vitro .

Recent Research Advancements

Photocatalytic Functionalization

Visible-light-mediated C–H bromination using (S)-5-bromoindanol as a bromine source achieves site-selective arylations. Ru(bpy) catalysis enables bromine transfer to electron-deficient arenes with 85–92% efficiency .

Biocatalytic Resolution

Engineered alcohol dehydrogenases (ADHs) from Lactobacillus brevis resolve racemic mixtures with 99% ee. Immobilized enzymes on magnetic nanoparticles permit 15 reuse cycles without activity loss .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume